An In-depth Technical Guide to the Physicochemical Properties of Einecs 306-610-6
An In-depth Technical Guide to the Physicochemical Properties of Einecs 306-610-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) . Its Chemical Abstracts Service (CAS) number is 97338-17-5, and it has a molecular formula of C9H18N2O5. This compound is a salt formed from the acidic 5-oxo-L-proline (also known as pyroglutamic acid or pidolic acid) and the basic 2,2'-iminodiethanol (diethanolamine or deanol).
This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. It is important to note that while extensive data is available for the individual constituent molecules, specific experimental data for the salt form (Einecs 306-610-6) is limited in publicly accessible literature. Therefore, this guide presents a combination of data for the salt where available, and for its individual components to provide a thorough understanding of its chemical nature.
Physicochemical Data
The quantitative physicochemical data for 5-oxo-L-proline and 2,2'-iminodiethanol are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 5-oxo-L-proline
| Property | Value | Source |
| Molecular Weight | 129.11 g/mol | --INVALID-LINK-- |
| Melting Point | 162-163 °C | --INVALID-LINK--[1] |
| Boiling Point | 239.15 °C (estimate) | --INVALID-LINK--[1] |
| Solubility in Water | Soluble | --INVALID-LINK--[1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether. | --INVALID-LINK--[1][2] |
| pKa | ~3.3 | (Estimated based on similar carboxylic acids) |
| LogP | -0.7 (Computed) | --INVALID-LINK--[3] |
Table 2: Physicochemical Properties of 2,2'-Iminodiethanol (Deanol)
| Property | Value | Source |
| Molecular Weight | 105.14 g/mol | --INVALID-LINK-- |
| Melting Point | 28 °C | --INVALID-LINK-- |
| Boiling Point | 268-270 °C | --INVALID-LINK-- |
| Solubility in Water | Miscible | --INVALID-LINK-- |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene. | --INVALID-LINK-- |
| pKa | 9.1 | --INVALID-LINK-- |
| LogP | -1.3 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for key experiments.
1. Determination of Melting Point:
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Apparatus: Capillary melting point apparatus.
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Procedure: A small, powdered sample of the substance is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance first begins to melt to when it is completely liquid is recorded as the melting point.
2. Determination of Boiling Point:
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Apparatus: Distillation apparatus.
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Procedure: The liquid is placed in a distillation flask with boiling chips. The flask is heated, and the vapor passes into a condenser. The temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point. For high boiling point liquids, vacuum distillation may be employed.
3. Determination of Solubility:
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Method: Shake-flask method.
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Procedure: An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
4. Determination of pKa:
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Method: Potentiometric titration.
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Procedure: A known concentration of the substance is dissolved in water and titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
5. Determination of Octanol-Water Partition Coefficient (LogP):
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Method: Shake-flask method.
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Procedure: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to separate the layers. The concentration of the substance in both the octanol and water layers is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations: Signaling Pathways and Molecular Relationship
To better understand the biological context and chemical nature of Einecs 306-610-6, the following diagrams illustrate the relevant signaling pathways of its constituent molecules and their logical relationship.
Biological Significance
5-Oxo-L-proline (Pyroglutamic Acid) is a naturally occurring amino acid derivative. It is a key intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.[4][5] Glutathione is a critical antioxidant, protecting cells from oxidative damage. Elevated levels of pyroglutamic acid can be an indicator of metabolic disorders related to glutathione metabolism.[4]
2,2'-Iminodiethanol (Deanol) is a precursor to choline.[6][7] Choline is an essential nutrient that is a component of phospholipids in cell membranes and a precursor for the neurotransmitter acetylcholine.[6][8] Acetylcholine plays a vital role in memory, mood, and muscle control.[7] While deanol is proposed to increase acetylcholine levels in the brain, the exact mechanism and its efficacy are still subjects of research.[8][9] Some studies suggest that deanol may compete with choline for transport across the blood-brain barrier.[10]
The compound Einecs 306-610-6 , being a salt of these two molecules, may be designed to leverage the properties of both components. The pidolate (pyroglutamate) anion may enhance the bioavailability of deanol.
Conclusion
Einecs 306-610-6, or 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1), is a salt with potential biological significance derived from its constituent parts. While specific experimental data for the salt is not widely available, a comprehensive understanding of its physicochemical properties can be inferred from the well-characterized properties of 5-oxo-L-proline and deanol. The provided data tables, experimental protocols, and pathway diagrams offer a foundational resource for researchers and professionals in drug development and related scientific fields. Further experimental investigation into the specific properties of the salt is warranted to fully elucidate its behavior and potential applications.
References
- 1. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]
- 2. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 3. 5-Oxo-L-prolyl-L-proline | C10H14N2O4 | CID 13306589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 5. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- 6. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

